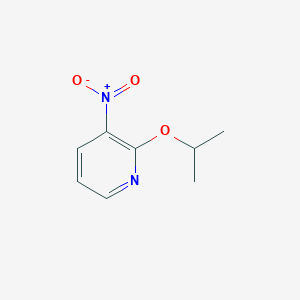

3-Nitro-2-(propan-2-yloxy)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Advanced Materials

Pyridine and its derivatives are fundamental classes of nitrogen-containing heterocyclic compounds that are indispensable in modern organic chemistry and materials science. mdpi.comnih.govnih.gov Structurally related to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units, pyridine exhibits unique electronic properties and reactivity that make it a versatile building block in synthesis. numberanalytics.comglobalresearchonline.netyoutube.com The presence of the nitrogen atom imparts a dipole moment and basicity, influencing the molecule's polarity and nucleophilicity. fiveable.meyoutube.com

These characteristics are leveraged in a multitude of applications. In the pharmaceutical industry, the pyridine scaffold is a "privileged" structural motif found in a vast number of drugs, including anti-inflammatory agents, anticancer compounds, and antihistamines. mdpi.comnumberanalytics.comwisdomlib.org Approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals as herbicides, insecticides, and fungicides. numberanalytics.comyoutube.com In the realm of advanced materials, these compounds are utilized in the creation of functional materials such as conducting polymers and luminescent substances. numberanalytics.com Their ability to act as ligands in coordination chemistry is also vital for various catalytic processes in industrial applications. youtube.com

Overview of Nitropyridine Chemistry and its Synthetic Utility

Nitropyridines, which are pyridine rings substituted with one or more nitro groups, represent a significant subclass of pyridine derivatives with distinct chemical properties and synthetic applications. The strong electron-withdrawing nature of the nitro group significantly alters the electron density and reactivity of the pyridine ring. chempanda.com This modification enhances the potential for various chemical transformations, making nitropyridines valuable precursors for a wide array of more complex heterocyclic systems. mdpi.comnih.gov

The synthesis of nitropyridines can be challenging due to the pyridine ring's reduced reactivity towards electrophilic nitration compared to benzene. However, various methods have been developed, including direct nitration under harsh conditions and multi-step sequences often involving the use of pyridine-N-oxides. chempanda.comresearchgate.net For instance, reacting pyridine with dinitrogen pentoxide can form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine (B142982). chempanda.comresearchgate.net

From a synthetic standpoint, the nitro group in nitropyridines can be readily transformed into other functional groups. For example, reduction of the nitro group provides aminopyridines, which are key intermediates in the synthesis of numerous biologically active molecules. mdpi.com The nitro group also activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of various substituents. acs.org This reactivity makes nitropyridines versatile building blocks for constructing compounds with diverse activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

Structural Context of 3-Nitro-2-(propan-2-yloxy)pyridine within Heterocyclic Chemistry

This compound is a disubstituted pyridine derivative. Its structure features a pyridine ring with a nitro group at the 3-position and an isopropoxy group at the 2-position. The pyridine ring itself is an aromatic six-membered heterocycle. youtube.com

The specific arrangement of these substituents places this compound within the broader class of 2-alkoxy-3-nitropyridines. These compounds serve as important intermediates in organic synthesis. For example, the alkoxy group can be displaced by nucleophiles, or the nitro group can be reduced to an amino group, providing pathways to a variety of other substituted pyridines.

Research Gaps and Objectives in the Study of this compound

While the broader fields of pyridine and nitropyridine chemistry are well-established, specific and detailed research on this compound appears to be limited in publicly available literature. A significant research gap exists in the comprehensive characterization and exploration of the synthetic potential of this particular compound.

The primary objective for future research on this compound should be to systematically investigate its chemical properties and reactivity. This would involve:

Developing efficient and scalable synthetic routes to access the compound.

Thoroughly characterizing the molecule using modern spectroscopic and analytical techniques.

Exploring its reactivity in a range of chemical transformations, such as nucleophilic substitution of the isopropoxy group, reduction of the nitro group, and further functionalization of the pyridine ring.

Investigating its potential as a building block for the synthesis of novel, biologically active molecules or advanced materials.

By addressing these research objectives, a deeper understanding of the chemistry of this compound can be achieved, potentially unlocking new applications in medicinal chemistry, agrochemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-6(2)13-8-7(10(11)12)4-3-5-9-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBBISRDCADBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298563 | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211758-69-8 | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211758-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 3 Nitro 2 Propan 2 Yloxy Pyridine

Reactivity of the Nitro Group

The nitro group is a versatile functional group that strongly influences the molecule's reactivity, both through its own transformations and its electronic effects on the pyridine (B92270) ring.

The nitro group of 3-Nitro-2-(propan-2-yloxy)pyridine is susceptible to reduction, a common transformation for nitroarenes. This process typically involves the conversion of the nitro group into a nitroso intermediate, which can then be further reduced to an amino group. This transformation is a key step in the synthesis of various substituted pyridines. For instance, copper-catalyzed cross-coupling reactions of nitroarenes often proceed through a nitrosoarene intermediate nih.gov. Reagents like zinc or triphenylphosphine (B44618) are also commonly employed to reduce nitro groups to amines youtube.com. The resulting 2-(propan-2-yloxy)pyridin-3-amine (B3248523) is a valuable building block for further functionalization.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a complex interplay of the inherent properties of the pyridine nucleus and the directing effects of the nitro and isopropoxy substituents.

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The presence of a nitro group further deactivates the ring, making EAS even more challenging and directing incoming electrophiles to the meta-position (C5) youtube.comquimicaorganica.org. However, the 2-isopropoxy group is an activating, ortho-para directing group. In the case of this compound, the directing effects of the two substituents are in opposition. While a definitive prediction requires experimental data, it is likely that electrophilic substitution, if it occurs, would be directed to the C5 position, which is meta to the nitro group and para to the isopropoxy group. Computational studies on the nitration of pyridine derivatives have provided insights into the complexities of these reactions rsc.org.

The electron-deficient nature of the pyridine ring, enhanced by the 3-nitro group, facilitates nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group wikipedia.org. In some instances, the nitro group itself can act as the leaving group, particularly when activated by other electron-withdrawing groups nih.govresearchgate.netmdpi.com. Research on 2-methyl- and 2-arylvinyl-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles nih.gov.

Another relevant mechanism is Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. This method has been successfully applied to the alkylation and amination of 3-nitropyridines nih.govrsc.org.

The following table summarizes the expected outcomes of nucleophilic substitution on 3-nitropyridine (B142982) derivatives based on analogous systems.

| Nucleophile Type | Expected Reaction | Reference |

| Fluoride Anion | Substitution of the nitro group | researchgate.netmdpi.com |

| Thiolates | Substitution of the nitro group | nih.gov |

| Sulfonyl-stabilized carbanions | C-H alkylation via VNS | nih.gov |

| Hydroxylamine/4-amino-1,2,4-triazole | C-H amination via VNS | rsc.org |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, several strategies can be envisioned.

Denitrative Cross-Coupling: The nitro group can be used as a leaving group in what are known as denitrative cross-coupling reactions. Both palladium and copper catalysts have been employed for this purpose, enabling the formation of C-O, C-S, C-C, and C-N bonds acs.orgrhhz.net. For instance, palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids has been reported rhhz.net.

Cross-Coupling of Derived Halides or Boronic Acids: Alternatively, the nitro-isopropoxy-pyridine can be converted into a more conventional cross-coupling partner, such as a halide or a boronic acid. The synthesis of pyridylboronic acids is well-established, and these compounds are effective partners in Suzuki cross-coupling reactions for the synthesis of highly substituted bipyridines capes.gov.br. However, cross-coupling reactions involving 2-substituted pyridines can be challenging due to the "2-pyridyl problem," which refers to the instability and poor reactivity of 2-pyridyl organometallic reagents nih.gov. Despite these challenges, methods for the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides and palladium-catalyzed reactions of (2-pyridyl)allyldimethylsilanes have been developed wisc.edunih.gov.

The table below outlines potential metal-catalyzed cross-coupling reactions involving nitroarenes and pyridines.

| Reaction Type | Catalyst | Coupling Partners | Reference |

| Denitrative C-O Coupling | Palladium or Copper | Nitroarene and Arylboronic Acid/Phenol | acs.orgrhhz.net |

| Denitrative C-S Coupling | Copper | Nitroarene and Thiol | acs.org |

| Denitrative Suzuki-Miyaura | Palladium | Nitroarene and Arylboronic Acid | rhhz.net |

| Denitrative Buchwald-Hartwig Amination | Palladium | Nitroarene and Amine | rhhz.net |

| Suzuki Coupling | Palladium | Pyridylboronic Acid and (Hetero)aryl Halide | capes.gov.br |

| Cross-Electrophile Coupling | Nickel | 2-Chloropyridine (B119429) and Alkyl Bromide | wisc.edu |

C-H Functionalization Approaches

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-H bonds on the pyridine ring, making direct C-H functionalization a challenging but important area of study. For nitropyridines in general, the introduction of substituents is heavily guided by the electronic properties of the ring. nih.govrsc.org

Direct C-H arylation of electron-deficient pyridines, including those with nitro groups, has been developed with predictable regioselectivity. nih.gov For 3-substituted pyridines, arylation tends to occur at the C4-position. nih.gov For instance, the coupling of 3-nitropyridine with bromoarenes using a Palladium(II) acetate (B1210297) catalyst system yields C4-arylated products. nih.gov However, the presence of an alkoxy group at the C2 position, such as the propan-2-yloxy group in the title compound, can influence this selectivity. In the case of 2-methoxy-3-nitropyridine, arylation produces a mixture of C4 and C5-arylated products, indicating that the activating effect of the methoxy (B1213986) group at the adjacent C3 position can compete with the directing effect of the nitro group. nih.gov

Another approach to C-H functionalization is the Vicarious Nucleophilic Substitution (VNS), a transition-metal-free method for alkylating electrophilic nitropyridines. acs.orgnih.gov This reaction proceeds through the addition of a carbanion to the nitroarene, forming a Meisenheimer-type adduct, followed by base-induced elimination. acs.orgnih.gov While effective for introducing methyl and primary alkyl groups, this method has limitations with bulkier substituents. For example, the reaction of 3-nitropyridine with the secondary carbanion from isopropyl phenyl sulfone fails to produce the alkylated product, instead yielding a stable N-protonated Meisenheimer adduct due to steric hindrance that prevents the necessary planarization for the elimination step. acs.orgnih.gov

The following table summarizes different C-H functionalization approaches for nitropyridines, which can be extrapolated to understand the potential reactivity of this compound.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Notes |

| C-H Arylation | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | C4 and C5 | The presence of a C2-alkoxy group can lead to a mixture of isomers. nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | C4 (para to nitro group) | Hindered carbanions (e.g., isopropyl) may fail to react, forming stable adducts instead. acs.orgnih.gov |

| Amination | Hydroxylamine or 4-amino-1,2,4-triazole | C4 (para to nitro group) | Provides a method for selective amination. ntnu.no |

| Oxidative Amination | NH₃/KMnO₄ | C2 (ortho to nitro group) | Reaction in DMSO/water can yield 2-amino-5-nitropyridine (B18323) from 3-nitropyridine. ntnu.no |

Reactivity of the Propan-2-yloxy Substituent

The propan-2-yloxy group at the 2-position of the pyridine ring is a key feature of the molecule, and its reactivity, particularly cleavage and transformations, is of significant interest.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the ether linkage in 2-alkoxypyridines is a fundamental transformation. This reaction converts the ether back to a 2-pyridone, a common and versatile scaffold in medicinal chemistry and materials science. iipseries.org The synthesis of 2-pyridone derivatives often involves the alkylation of a pyridone to form an alkoxy-pyridine, which can then be used in further synthetic steps before a final dealkylation. researchgate.net

While specific studies on the cleavage of this compound are not detailed in the provided results, general methods for cleaving alkyl aryl ethers are well-established and would be applicable. These methods typically involve strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). The presence of the electron-withdrawing nitro group may influence the reaction conditions required for this cleavage.

Transformations Involving the Isopropyl Moiety

The isopropyl group itself can be a site for chemical transformation, although this is less common than ether cleavage. The steric bulk of the isopropyl group is known to affect the reactivity of the parent molecule. For instance, in VNS reactions, the steric hindrance from the isopropyl group can prevent certain reactions from proceeding. acs.orgnih.gov One of the methyl groups of the isopropoxy substituent can collide with the adjacent nitro group, creating a "one-sided hindrance" that can stop the second step of the VNS reaction. acs.orgnih.gov

Derivatization Strategies for Advanced Chemical Scaffolds

This compound serves as a building block for creating more complex molecular architectures, often referred to as chemical scaffolds. These scaffolds are core structures upon which various functional groups can be built to develop new compounds, particularly for pharmaceutical and materials science applications. iipseries.orgresearchgate.netnih.gov

The pyridine ring itself is a privileged scaffold in drug discovery due to its presence in numerous FDA-approved drugs and natural products. rsc.orgnih.govresearchgate.net The 2-alkoxy-3-cyanopyridine scaffold, a close analogue to the title compound (with a cyano group instead of a nitro group), is noted for its straightforward synthesis and the ease with which it can be structurally modified to produce a wide range of biologically active compounds. researchgate.netresearchgate.netmanipal.edu

Derivatization strategies for this compound can leverage the reactivity of both the nitro group and the pyridine ring. The nitro group can be a handle for various transformations. For example, it can be reduced to an amino group, which can then be acylated or participate in other coupling reactions to build more complex structures. acs.org The nitro group itself can also be displaced by nucleophiles. Research on 2-substituted-3-nitropyridines has shown that the nitro group can be selectively substituted by sulfur nucleophiles, leading to novel pyridine derivatives with interesting photophysical properties. nih.gov

The following table outlines some derivatization strategies applicable to nitropyridine systems.

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Scaffold | Potential Application |

| Nitro Group Reduction | H₂, Pd/C or other reducing agents | Amino Group | Further functionalization (e.g., acylation, diazotization). acs.org |

| Nucleophilic Substitution of Nitro Group | Thiols (e.g., BnSH), K₂CO₃ | Thioether | Synthesis of novel fluorescent molecules. nih.gov |

| Cycloaddition | Malononitrile (for cyano-analogs) | Fused Pyridine Rings | Creation of complex heterocyclic systems. nih.gov |

| Coupling Reactions | Various (e.g., Suzuki, Heck) | Bi-aryl systems, etc. | Building molecular complexity for drug discovery. nih.govnih.gov |

The versatility of the pyridine scaffold, combined with the reactivity of the nitro and isopropoxy groups, makes this compound a valuable starting material for the synthesis of diverse and complex chemical structures. nih.govresearchgate.net

Advanced Characterization Techniques for 3 Nitro 2 Propan 2 Yloxy Pyridine and Its Analogs

Spectroscopic Analysis for Structural Elucidationchemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 3-Nitro-2-(propan-2-yloxy)pyridine, both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the isopropoxy group.

Pyridine Ring Protons: The pyridine ring has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nitro group at the C3 position and the electron-donating isopropoxy group at the C2 position. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 would also appear as multiplets, with their exact chemical shifts and coupling constants providing unambiguous positional information.

Isopropoxy Group Protons: The isopropoxy group would exhibit two characteristic signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in a distinct chemical environment.

Pyridine Ring Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbons bearing the nitro (C3) and isopropoxy (C2) groups would be significantly shifted. The C2 carbon would be shifted downfield due to the electronegative oxygen atom, while the C3 carbon's shift would be influenced by the nitro group. ipb.pt

Isopropoxy Group Carbons: Two signals would be observed for the isopropoxy group: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Pyridine H-4 | 8.2 - 8.4 (dd) | 138 - 142 |

| Pyridine H-5 | 7.1 - 7.3 (dd) | 118 - 122 |

| Pyridine H-6 | 8.4 - 8.6 (dd) | 150 - 154 |

| Isopropoxy CH | 5.2 - 5.5 (septet) | 70 - 74 |

| Isopropoxy CH₃ | 1.3 - 1.5 (d) | 21 - 23 |

| Pyridine C-2 | - | 160 - 164 |

| Pyridine C-3 | - | 145 - 149 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. niscpr.res.inresearchgate.net

N-O Stretching (Nitro Group): The nitro group (NO₂) is expected to show two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is observed around 1335-1385 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functionality. niscpr.res.in

C-O Stretching (Ether Linkage): The C-O-C ether linkage of the isopropoxy group will produce strong stretching bands. An asymmetric C-O-C stretch is expected around 1200-1250 cm⁻¹, while a symmetric stretch may appear near 1020-1080 cm⁻¹.

Aromatic C=N and C=C Stretching: The pyridine ring will show several characteristic stretching vibrations for its C=C and C=N bonds in the 1400-1610 cm⁻¹ region. nist.gov

C-H Stretching: The spectrum will also feature C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Pyridine Ring | C=N, C=C Stretches | 1400 - 1610 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation pattern. rsc.org

For this compound (molar mass: 182.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 182. Subsequent fragmentation could involve:

Loss of the isopropyl group ([M - 43]⁺), resulting in a fragment corresponding to 3-nitropyridin-2-ol.

Loss of the isopropoxy group ([M - 59]⁺).

Loss of the nitro group ([M - 46]⁺), which is a common fragmentation pathway for nitroaromatic compounds.

X-ray Diffraction Studies for Solid-State Structure Determinationchemicalbook.com

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. researchgate.net

For this compound, an X-ray diffraction study would reveal:

Molecular Conformation: The precise orientation of the isopropoxy group relative to the plane of the pyridine ring.

Bond Parameters: Accurate measurements of the C-N, C=C, N-O, and C-O bond lengths and the angles within the molecule. This data can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions that dictate the solid-state architecture. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of related nitropyridine structures confirms the planarity of the pyridine ring and provides expected ranges for bond lengths and angles involving the nitro group. researchgate.net

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. A UV detector would be ideal for detection, as the pyridine ring and nitro group are strong chromophores. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is also a viable option for purity analysis. The compound would be vaporized and passed through a capillary column. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS has the added advantage of providing mass spectral data for the parent peak and any impurities, aiding in their identification. nist.gov

These methods are crucial in synthetic chemistry to ensure that a sample is free from starting materials, by-products, or residual solvents, thereby guaranteeing the quality of the compound for any subsequent use.

Theoretical and Computational Investigations of 3 Nitro 2 Propan 2 Yloxy Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Nitro-2-(propan-2-yloxy)pyridine, DFT calculations can determine bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The electronic structure of a molecule describes the distribution of electrons and their energies. Analysis of the electronic structure provides information about the molecule's reactivity, polarity, and spectroscopic properties. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in predicting the chemical reactivity of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. A lower LUMO energy suggests a greater ability to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. In the context of this compound, FMO analysis can help in understanding its potential role in chemical reactions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the pyridine (B92270) nitrogen, and positive potential around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces. nih.govutoronto.ca

Conformational Analysis and Molecular Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a propan-2-yloxy group, multiple conformations can exist.

Computational methods can be used to identify the various possible conformers and to calculate their relative energies. The most stable conformer is the one with the lowest energy. Understanding the conformational preferences is important as the geometry of a molecule can significantly influence its physical and chemical properties. These studies provide insights into the molecule's flexibility and the steric and electronic effects that govern its preferred shape.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and the energy barriers associated with the reaction. mdpi.comresearchgate.netnih.gov

For reactions involving this compound, computational studies can provide a step-by-step description of how reactants are converted into products. mdpi.com This includes the breaking and forming of bonds and the changes in geometry and electronic structure that occur throughout the reaction. mdpi.comresearchgate.netnih.gov Such studies can help to explain experimental observations, predict the feasibility of a reaction, and even guide the design of new synthetic routes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. These predicted shifts can be compared with experimental NMR spectra to help in structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's electronic structure and its color.

By simulating these spectra, researchers can gain a deeper understanding of the molecule's properties and confirm its identity.

Computational Approaches for Structure-Reactivity Relationships

The exploration of chemical compounds through theoretical and computational methods provides deep insights into their molecular structure and reactivity. For this compound, computational chemistry offers a powerful lens to understand how its structural features influence its chemical behavior. These approaches are pivotal in predicting the reactivity of the molecule, guiding synthesis, and elucidating reaction mechanisms at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone in the computational investigation of chemical compounds. chemrevlett.comnih.gov These models mathematically correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound and its analogs, a QSAR study would involve the generation of a dataset of related pyridine derivatives and their measured reactivity. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding electrophilic and nucleophilic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the three-dimensional shape of the molecule.

Topological Descriptors: Which are derived from the 2D representation of the molecule and describe atomic connectivity.

Multiple Linear Regression (MLR) is a common statistical method employed in QSAR to build a model. chemrevlett.com The resulting equation provides a quantitative relationship between the descriptors and the observed reactivity. The predictive power of a QSAR model is rigorously validated using statistical metrics such as the coefficient of determination (R²), leave-one-out cross-validation (Q²), and external validation with a test set of compounds. chemrevlett.com For instance, a high R² value for a training set and a test set indicates a reliable and predictive model. chemrevlett.com

To illustrate the application of QSAR, consider a hypothetical study on a series of 3-nitropyridine (B142982) derivatives. The following table presents a set of molecular descriptors that could be used in such a study.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of 3-Nitropyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Derivative 1 | 182.17 | 2.15 | -7.2 | -1.5 | 4.8 |

| Derivative 2 | 196.20 | 2.45 | -7.5 | -1.8 | 5.1 |

| Derivative 3 | 210.23 | 2.75 | -7.8 | -2.1 | 5.4 |

Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. For this compound, DFT calculations could be employed to study the influence of the nitro group and the isopropoxy substituent on the pyridine ring's electron distribution and reactivity.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical stability and reactivity of the molecule. tandfonline.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecular surface. tandfonline.com Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, an MEP map would likely show a significant negative potential around the nitro group, highlighting its strong electron-withdrawing nature.

The following table showcases hypothetical data that could be obtained from DFT calculations for this compound and related compounds.

Table 2: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -650.123 |

| HOMO Energy (eV) | -7.45 |

| LUMO Energy (eV) | -1.98 |

| HOMO-LUMO Gap (eV) | 5.47 |

Furthermore, computational studies can explore the torsional potential of the nitro group and its impact on the planarity and aromaticity of the pyridine ring. nih.gov Such investigations provide insights into the conformational flexibility of the molecule and how it might affect its interactions with other molecules. Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge transfer within the molecule. tandfonline.com

Future Research Directions in 3 Nitro 2 Propan 2 Yloxy Pyridine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The classical synthesis of 2-alkoxy-3-nitropyridines typically involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide, at the 2-position of a 3-nitropyridine (B142982) precursor with an alkoxide. For 3-Nitro-2-(propan-2-yloxy)pyridine, this involves reacting 2-chloro-3-nitropyridine (B167233) with isopropoxide. While effective, future research is geared towards developing more sustainable, efficient, and atom-economical synthetic strategies.

A promising avenue is the exploration of alternative nitration methods for the pyridine (B92270) ring. Traditional nitration often requires harsh conditions and can lead to mixtures of isomers. Research into milder and more regioselective nitration techniques, such as those using dinitrogen pentoxide (N2O5) in conjunction with sulfur dioxide, could provide more direct routes to 3-nitropyridine precursors. researchgate.netntnu.no The mechanism of this particular nitration is noteworthy as it is believed to proceed through a researchgate.netmdpi.com sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position, rather than a standard electrophilic aromatic substitution. researchgate.net

Further advancements could involve C-H activation/functionalization strategies. Directly converting a C-H bond at the 2-position of a pre-functionalized pyridine to a C-O bond would represent a significant step forward in efficiency, eliminating the need for pre-installed leaving groups. While challenging on an electron-deficient ring like pyridine, especially with a deactivating nitro group present, this remains a key goal for synthetic chemists.

Another area of focus is the development of one-pot or tandem reaction sequences. For example, a process that combines the synthesis of the pyridine ring with subsequent nitration and alkoxylation in a single continuous operation would be highly desirable for industrial applications, minimizing waste and purification steps.

Exploration of Unconventional Reactivity Profiles and Transformations

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group. This facilitates nucleophilic aromatic substitution, typically at the 4- or 6-positions. However, future research will likely delve into less conventional transformations.

One area of interest is the reactivity of the nitro group itself. While often used as a directing group or a precursor to an amino group via reduction, the nitro group can participate in other transformations. For instance, iron-catalyzed denitration reactions have been used to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, suggesting that the nitro group can be displaced under specific catalytic conditions. organic-chemistry.org Exploring similar denitrative cross-coupling reactions with this compound could unlock novel pathways to complex heterocyclic systems.

Furthermore, studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov A systematic investigation into the reaction of this compound with a wide array of nucleophiles (N-, O-, S-, and C-based) under various conditions could reveal unexpected selectivity and lead to the synthesis of novel, highly functionalized pyridines. nih.gov

The potential for the molecule to engage in cycloaddition reactions, perhaps after partial reduction or derivatization, is another underexplored area. The interplay between the isopropoxy group and the nitro group may offer unique electronic properties that could be harnessed in pericyclic reactions.

Advanced Mechanistic Investigations via Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new ones. Future research will heavily rely on a synergistic approach combining advanced experimental techniques and high-level computational modeling.

Experimental Approaches:

Kinetic Studies: Detailed kinetic analysis of nucleophilic substitution reactions can elucidate the precise role of the solvent, catalyst, and nucleophile, helping to distinguish between different mechanistic pathways (e.g., Meisenheimer complex formation).

In-situ Spectroscopy: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, potentially allowing for the detection and characterization of transient intermediates.

Isotope Labeling: Isotope labeling studies can provide definitive evidence for bond-forming and bond-breaking steps, as demonstrated in mechanistic studies of pyridine nitration. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are invaluable for mapping potential energy surfaces, locating transition states, and calculating activation barriers. mdpi.comnih.gov This can help rationalize observed regioselectivity and predict the feasibility of hypothetical reactions. For example, computational studies on the cycloaddition of nitro-substituted nitrile oxides have successfully explained regiochemical outcomes by analyzing both electronic and steric factors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in solution, providing insights into solvent effects and conformational preferences that influence reactivity.

A comprehensive study combining these methods could, for instance, definitively model the SNAr pathway, including the structure and stability of any Meisenheimer intermediates, and explore the electronic and steric effects of the isopropoxy group compared to other alkoxy substituents.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and efficiency. researchgate.netvapourtec.com The synthesis and derivatization of this compound are well-suited for this technological shift.

Future research will focus on developing robust flow chemistry protocols for the key synthetic steps. Nitration and nucleophilic substitution reactions, which can be highly exothermic and involve hazardous reagents, are particularly amenable to the enhanced heat and mass transfer capabilities of microreactors. researchgate.netinterchim.fr This allows for the use of more extreme reaction conditions with greater safety. For example, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to flow systems, demonstrating the potential for constructing the core ring structure in a continuous manner. interchim.fr

Furthermore, integrating flow reactors with automated platforms and real-time analytics (e.g., online HPLC or mass spectrometry) can enable high-throughput reaction optimization and library synthesis. An automated system could rapidly screen various nucleophiles, catalysts, and reaction conditions for the functionalization of this compound, accelerating the discovery of new derivatives. researchgate.net This approach is already being used for the multistep synthesis of complex thiazole (B1198619) derivatives, showcasing its power and efficiency. researchgate.net

Computational Design of New Derivatives with Tailored Chemical Properties

Computational chemistry is poised to play a transformative role in the rational design of novel this compound derivatives with specific, pre-defined properties. Instead of a trial-and-error synthetic approach, in silico methods can guide synthetic efforts toward molecules with a higher probability of success.

Future research in this area will involve:

Quantitative Structure-Property Relationship (QSPR) Studies: By building computational models that correlate structural features with chemical properties (e.g., reactivity, solubility, electronic properties), researchers can predict the characteristics of hypothetical derivatives.

Virtual Screening: Large virtual libraries of derivatives can be computationally generated by modifying the parent structure (e.g., by changing substituents on the pyridine ring). These libraries can then be screened for desired properties, such as specific electronic characteristics (HOMO/LUMO energies) that might be relevant for applications in materials science.

Designing for Specific Reactivity: Computational tools can be used to design derivatives where the electronic or steric properties are tuned to favor a specific, desired reaction pathway. For example, substituents could be chosen to increase the electrophilicity at the C-4 position, promoting regioselective functionalization, or to modulate the photophysical properties of the resulting molecules. nih.govnih.gov

By leveraging these computational design principles, research can be more targeted and efficient, accelerating the development of new functional molecules based on the this compound scaffold for a wide range of chemical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Nitro-2-(propan-2-yloxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, 2-chloro-3-nitropyridine derivatives react with alcohols (e.g., phenol, cresol) under basic conditions to form alkoxy-substituted nitro-pyridines . Optimization involves controlling temperature (e.g., reflux in polar aprotic solvents like DMF), stoichiometry of reactants, and catalyst use. High yields (81–94%) are achievable with precise stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and purity. For example, nitro and alkoxy groups deshield adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine ring protons near nitro groups) .

- IR Spectroscopy : Identifies nitro (NO₂) stretches (~1520 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .

- HRMS (ESI) : Validates molecular weight with <2 ppm error .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with inert adsorbents (e.g., sand) .

- Storage : Keep in sealed containers under dry, inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do substituents like nitro and alkoxy groups influence the photophysical properties of pyridine derivatives?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety that reduces fluorescence intensity by promoting non-radiative decay. Alkoxy groups (e.g., propan-2-yloxy) donate electrons via resonance, partially counteracting nitro’s quenching effect. Solvent polarity also modulates emission; polar solvents stabilize excited states, enhancing fluorescence in derivatives like 3-nitro-2-(4-methylphenoxy)pyridine .

- Example Data :

| Compound | Fluorescence Intensity (λₑₓ 350 nm) | Solvent |

|---|---|---|

| 3-Nitro-2-phenoxypyridine | 120 AU | Ethanol |

| 3-Nitro-2-(4-methylphenoxy)pyridine | 180 AU | Ethanol |

Q. What strategies resolve contradictions in fluorescence data for nitro-pyridine derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, concentration-dependent aggregation, or impurities. To mitigate:

- Use ultra-pure solvents and degas samples to eliminate oxygen quenching.

- Perform time-resolved fluorescence to distinguish radiative vs. non-radiative pathways.

- Compare normalized spectra at matched concentrations (e.g., 10⁻⁵ M) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. The nitro group meta to the alkoxy substituent likely activates the pyridine ring at specific positions (e.g., C-4 or C-5). Solvent models (e.g., PCM) refine predictions of transition-state energies .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Nitro groups introduce polarity, complicating crystal packing. Strategies include:

- Slow evaporation from mixed solvents (e.g., DCM/hexane).

- Using seeding techniques or additives (e.g., ionic liquids) to nucleate crystals.

- Analyzing powder XRD to optimize conditions .

Data Analysis & Stability

Q. How to analyze competing reaction pathways in the synthesis of nitro-pyridine derivatives?

- Methodological Answer : Use LC-MS or GC-MS to monitor intermediates. Kinetic studies (e.g., varying temperature) identify dominant pathways. For example, competing O- vs. N-alkylation can be quantified via integration of ¹H NMR peaks for byproducts .

Q. What factors contribute to the thermal stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.